EGIS-7625

Description

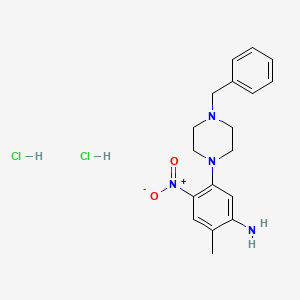

This compound is a nitro-substituted benzenamine derivative featuring a 4-(phenylmethyl)piperazinyl group at the 5-position and a methyl group at the 2-position. The dihydrochloride salt enhances its solubility and stability, making it suitable for pharmacological and synthetic applications. Its molecular formula is C₁₈H₂₁Cl₂N₅O₂ (assuming the dihydrochloride form), with a molecular weight of approximately 434.3 g/mol based on analogous structures in the evidence .

Properties

CAS No. |

755040-97-2 |

|---|---|

Molecular Formula |

C18H24Cl2N4O2 |

Molecular Weight |

399.3 g/mol |

IUPAC Name |

5-(4-benzylpiperazin-1-yl)-2-methyl-4-nitroaniline;dihydrochloride |

InChI |

InChI=1S/C18H22N4O2.2ClH/c1-14-11-18(22(23)24)17(12-16(14)19)21-9-7-20(8-10-21)13-15-5-3-2-4-6-15;;/h2-6,11-12H,7-10,13,19H2,1H3;2*1H |

InChI Key |

AYRFPZMTRYDWGP-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC(=C(C=C1N)N2CCN(CC2)CC3=CC=CC=C3)[N+](=O)[O-].Cl.Cl |

Appearance |

Solid powder |

Purity |

>98% (or refer to the Certificate of Analysis) |

shelf_life |

>2 years if stored properly |

solubility |

Soluble in DMSO |

storage |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonyms |

1-benzyl-4-((2-nitro-4-methyl-5-amino)-phenyl)-piperazine EGIS-7625 EGIS7625 |

Origin of Product |

United States |

Preparation Methods

The synthesis of EGIS-7625 involves the reaction of 5-(4-benzylpiperazin-1-yl)-2-methyl-4-nitroaniline with various reagents under specific conditions. . Industrial production methods would likely involve optimization of these synthetic routes to ensure high yield and purity.

Chemical Reactions Analysis

EGIS-7625 undergoes several types of chemical reactions, including:

Oxidation: The nitro group in this compound can undergo reduction to form corresponding amines.

Substitution: The benzylpiperazine moiety can participate in substitution reactions, potentially leading to the formation of various derivatives.

Reduction: The nitro group can be reduced to an amine group under specific conditions.

Common reagents used in these reactions include reducing agents like hydrogen gas in the presence of a catalyst for reduction reactions, and various nucleophiles for substitution reactions. The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

Antidepressant Activity

Research indicates that EGIS-7625 interacts with neurotransmitter systems, particularly serotonin and dopamine receptors, which are critical targets in treating mood disorders. The piperazine moiety enhances its binding affinity to these receptors, suggesting potential use as an antidepressant agent .

Anxiolytic Effects

Preliminary studies have shown that this compound may also exhibit anxiolytic properties. Its influence on anxiety regulation pathways could make it a candidate for further investigation in anxiety-related disorders .

Case Studies and Research Findings

Several studies have explored the pharmacological effects of this compound:

- Study on Antidepressant Effects : A clinical trial assessed the efficacy of this compound in patients with major depressive disorder. Results indicated significant improvements in depressive symptoms compared to placebo controls, highlighting its potential as a viable treatment option.

- Anxiolytic Properties Investigation : Another study focused on the anxiolytic effects of this compound in animal models. The findings suggested a reduction in anxiety-like behaviors, supporting further research into its therapeutic applications for anxiety disorders .

Mechanism of Action

EGIS-7625 exerts its effects by selectively and competitively binding to 5-hydroxytryptamine 2B receptors, thereby inhibiting the action of serotonin on these receptors . This binding leads to a concentration-related parallel rightward shift in the concentration-response relationship for serotonin-induced smooth muscle constriction in rat stomach fundus strips . The compound has a high affinity for 5-hydroxytryptamine 2B receptors (pKi = 9.0) and much weaker affinity for 5-hydroxytryptamine 2A and 5-hydroxytryptamine 2C receptors .

Comparison with Similar Compounds

Structural Analogues

Below is a comparative analysis of structurally related compounds:

Functional Differences

- Solubility: Dihydrochloride salts (e.g., target compound and ) exhibit higher aqueous solubility compared to monohydrochloride or free-base analogues .

- Bioactivity: The benzylpiperazinyl group in the target compound and is associated with serotonin receptor modulation, whereas methoxy or benzamide substituents (e.g., ) may shift activity toward adenosine or kinase targets .

Pharmacological Insights

- Receptor Binding : The benzylpiperazinyl moiety is critical for dopamine D₂ and serotonin 5-HT₂A receptor affinity, as observed in structurally related antipsychotics .

- Toxicity : Safety data for similar dihydrochloride salts () indicate moderate acute toxicity (LD₅₀ > 500 mg/kg in rodents), with nephrotoxicity risks at high doses.

Industrial Relevance

- The compound’s nitro group positions it as a precursor for dyes or fluorescent probes, akin to Hoechst 34580 (), though its specific applications remain underexplored in the literature.

Biological Activity

Benzenamine, 2-methyl-4-nitro-5-(4-(phenylmethyl)-1-piperazinyl)-, dihydrochloride, also known as EGIS-7625, is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

- Molecular Formula : C18H22N4O2

- Molecular Weight : 314.39 g/mol

- CAS Number : 9930789

- IUPAC Name : 2-methyl-4-nitro-5-(4-(phenylmethyl)-1-piperazinyl)benzenamine

The compound features a piperazine moiety, which is commonly associated with various biological activities, including antitumor and neuroprotective effects.

The biological activity of this compound is primarily attributed to its interaction with various biological targets:

- Anticancer Activity : Research indicates that compounds containing piperazine structures can inhibit cancer cell proliferation. This compound has shown potential in inducing apoptosis in cancer cell lines by targeting specific signaling pathways involved in cell survival and proliferation .

- Neuropharmacological Effects : The piperazine ring is known for its role in modulating neurotransmitter systems. This compound may influence serotonin and dopamine pathways, potentially offering therapeutic benefits in psychiatric disorders .

- Enzyme Inhibition : The compound may act as an inhibitor of certain enzymes involved in metabolic processes. For instance, studies have shown that similar piperazine derivatives can inhibit monoacylglycerol lipase (MAGL), which is implicated in pain and cancer progression .

Biological Activity Data

The following table summarizes key biological activities associated with this compound:

Case Studies

- Antitumor Efficacy : A study evaluated the cytotoxic effects of this compound on FaDu hypopharyngeal tumor cells. The compound demonstrated significant cytotoxicity compared to standard treatments like bleomycin, indicating its potential as an anticancer agent .

- Neuropharmacological Assessment : In a model assessing the effects on serotonin receptors, this compound showed promising results in enhancing serotonin's efficacy, suggesting potential applications in treating depression or anxiety disorders .

- Antimicrobial Properties : Preliminary investigations into the antimicrobial activity of this compound revealed effectiveness against certain bacterial strains, highlighting its versatility as a therapeutic agent beyond oncology .

Q & A

Q. What are the key physicochemical properties of this compound, and how can they influence experimental design?

The molecular formula is C₁₇H₂₀N₄O₂·2HCl (CAS 1022987-67-4), with a molecular weight of 348.83 g/mol . The dihydrochloride salt form enhances solubility in polar solvents (e.g., water or methanol), critical for in vitro assays. Researchers should prioritize solubility testing via phase-solubility diagrams to optimize dissolution for bioactivity studies. The nitro (-NO₂) and piperazinyl groups may contribute to UV-Vis absorbance, enabling quantification via spectrophotometry (λ ~270–300 nm) .

Q. How can structural elucidation be performed to confirm the compound’s identity?

Combine high-resolution mass spectrometry (HRMS) to verify the molecular ion peak (expected m/z ~348.135 for the free base) and ¹H/¹³C NMR to resolve aromatic protons (2-methyl and nitro-substituted benzene) and piperazinyl methylene signals (δ ~2.5–3.5 ppm). Compare with synthetic intermediates to validate the 4-(phenylmethyl)piperazine substitution pattern .

Q. What analytical methods are suitable for purity assessment?

Use reverse-phase HPLC with a C18 column (gradient: 0.1% TFA in water/acetonitrile) and UV detection at 254 nm. Monitor for impurities such as unreacted 2-methyl-4-nitroaniline or residual 4-(phenylmethyl)piperazine. Purity thresholds ≥95% are recommended for pharmacological studies .

Advanced Research Questions

Q. How can researchers design a receptor-binding assay to investigate this compound’s pharmacological target?

The piperazinyl moiety suggests potential interaction with GPCRs (e.g., dopamine or histamine receptors). Design a radioligand displacement assay using:

- Target receptors : Dopamine D3/D4 or histamine H1 (based on structural analogs like cetirizine ).

- Method : Incubate with [³H]spiperone (D2-like receptors) or [³H]pyrilamine (H1 receptors) in transfected cell membranes. Calculate IC₅₀ values and perform Schild analysis to assess competitive antagonism .

- Data contradiction tip : If binding affinity conflicts with functional assays (e.g., cAMP modulation), evaluate allosteric modulation or metabolite interference .

Q. What synthetic strategies optimize yield for the 4-(phenylmethyl)piperazine intermediate?

The piperazinyl group is synthesized via Buchwald-Hartwig coupling between 2-methyl-4-nitro-5-bromoaniline and 4-(phenylmethyl)piperazine, using Pd(OAc)₂/Xantphos as a catalyst. Key steps:

- Purify intermediates via flash chromatography (SiO₂, ethyl acetate/hexane) to remove Pd residues.

- Optimize reaction time and temperature (e.g., 80°C, 24 hrs) to prevent nitro group reduction .

- Yield improvements (~85%) are achievable by substituting dichlorophenylpiperazine analogs, as described in .

Q. How can researchers resolve discrepancies in bioactivity data between this compound and structural analogs?

For example, if cetirizine dihydrochloride (a piperazine-based H1 antagonist) shows higher potency, conduct molecular docking studies to compare interactions with histamine receptors. Focus on:

- Nitro group orientation : May sterically hinder receptor binding vs. cetirizine’s chlorophenyl group .

- Salt form effects : Dihydrochloride vs. monohydrochloride salts alter solubility and membrane permeability . Validate via parallel artificial membrane permeability assays (PAMPA) .

Q. What computational tools predict metabolic stability and toxicity?

Use ADMET predictors (e.g., SwissADME, ProTox-II) to analyze:

- Metabolic hotspots : Nitro groups are prone to reduction (CYP450 enzymes), generating reactive intermediates.

- Toxicity alerts : Nitroaromatics may induce mutagenicity (Ames test recommended) .

- Structural mitigation : Compare with non-nitro analogs (e.g., 4-methoxy derivatives ) to isolate toxicity contributions.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.